molecular formula C15H11F2N3OS B1677048 Nvp cxcr2 20 CAS No. 1029521-30-9

Nvp cxcr2 20

Cat. No. B1677048
M. Wt: 319.3 g/mol
InChI Key: PHHZYKZFEBRXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Nvp cxcr2 20” is a potent and selective CXCR2 antagonist with an IC50 value of 40 nM . It exhibits selectivity for CXCR2 over a panel of 49 other GPCRs . It is orally bioavailable .


Physical And Chemical Properties Analysis

“Nvp cxcr2 20” has a molecular weight of 319.33 . It is soluble to 50 mM in DMSO . The compound should be stored at +4°C .

Scientific Research Applications

1. Neuropathic Pain and CXCR2 Signaling

  • Research Context : NVP CXCR2 20 is a selective CXCR2 antagonist. Studies have investigated its role in reducing neuropathic pain following peripheral nerve injury.
  • Findings : The blockade of spinal CXCL3/CXCR2 signaling using NVP CXCR2 20 has shown efficacy in attenuating neuropathic pain symptoms and reducing CXCL3 expression after chronic constriction injury in rats. This research underscores the potential of targeting CXCR2 in neuropathic pain treatment (Piotrowska et al., 2019).

2. Comparison of Chemokine Receptors in Neuropathic Pain

  • Research Context : In a comparative study of the pharmacological modulation of chemokine receptors, including CXCR2 and CXCR3, in a neuropathic pain model, NVP CXCR2 20 was a key focus.
  • Findings : The intrathecal administration of NVP CXCR2 20 resulted in significant attenuation of mechanical and thermal hypersensitivity in rats after nerve injury. This study provides insights into the distinct roles of CXCR2 and CXCR3 in nociceptive transmission, highlighting the therapeutic potential of NVP CXCR2 20 in neuropathic pain management (Piotrowska et al., 2021).

3. Spinal Cord Chemokines and Neuropathic Pain

  • Research Context : The role of spinal cord chemokines in neuropathic pain has been studied, with a focus on CXCR2 signaling.
  • Findings : Research involving NVP CXCR2 20 has contributed to understanding the complex interplay of chemokines and their receptors in the spinal cord, leading to advancements in neuropathic pain therapy. These insights are pivotal for developing new analgesic strategies that target specific chemokine receptors like CXCR2 (Piotrowska et al., 2021).

properties

IUPAC Name

4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZYKZFEBRXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)SCC3=C(C(=CC=C3)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp cxcr2 20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Piotrowska, E Rojewska, K Pawlik, G Kreiner… - Frontiers in …, 2019 - frontiersin.org
… of the selective CXCR2 antagonist, NVP CXCR2 20, attenuate neuropathic pain symptoms and … However, NVP CXCR2 20 did not diminish glial activation, thus not enhancing morphine/…
Number of citations: 27 www.frontiersin.org
A Piotrowska, K Ciapała, K Pawlik… - International Journal of …, 2021 - mdpi.com
… ) 4 h after administration and for NVP CXCR2 20 at a dose 20 μg/5 μL (p = 0.0002) 6 h after administration. In the cold plate test, (±)-NBI 74330 and NVP CXCR2 20 evoked the highest …
Number of citations: 14 www.mdpi.com
LG Pinto, FA Pinho-Ribeiro, WA Verri Jr - Frontiers in immunology, 2021 - frontiersin.org
… NVP CXCR2 20 (a selective CXCR2 receptor antagonist) treatment reduced SC production of … signaling has a role in CCI neuropathic pain that can be targeted by NVP CXCR2 20. …
Number of citations: 1 www.frontiersin.org
W Guo, S Imai, JL Yang, S Zou, M Watanabe… - Scientific Reports, 2017 - nature.com
… (a,b) Attenuation of BMSC-induced antihyperalgesia by a CXCR2 antagonists SB225002 and NVP CXCR2 20 (NVP) injected into the RVM at 1w (a) and 8w (b) post-BMSC injection. * - …
Number of citations: 36 www.nature.com
TR Moraes, LS Elisei, IH Malta, G Galdino - European Journal of …, 2020 - Elsevier
… intrathecal administration of CXCR2 antagonist NVP CXCR2 20 for 7 consecutive days did … than our study (IC50 = 40 nM to NVP CXCR2 20 versus IC50 = 22 nM to SB225002). …
Number of citations: 18 www.sciencedirect.com
LA Stott, AD la Rochelle, S Brown… - … of Pharmacology and …, 2023 - researchgate.net
… All the small molecules tested were able to fully inhibit CXCR2 responses elicited by both CXCL8 and CXCL1, except for reparixin which was inactive and NVP CXCR2 20, which …
Number of citations: 4 www.researchgate.net
K Pawlik, J Mika - Molecules, 2023 - mdpi.com
… CXCR2 receptor antagonist, NVP-CXCR2-20, administered … intrathecal administration of NVP-CXCR2-20 reduces the … intrathecal administration of NVP-CXCR2-20 does not improve …
Number of citations: 5 www.mdpi.com
O El Jordi, KD Fischer, TB Meyer… - Advances in Drug …, 2022 - frontierspartnerships.org
… It would be interesting to follow-up with experiments addressing this hypothesis by using, for example, Cxcr2−/− mice, CXCR2 antagonist NVP CXCR2 20, or neutrophil depletion (for …
Number of citations: 2 www.frontierspartnerships.org
J Korbecki, I Szatkowska, P Kupnicka… - International Journal of …, 2022 - mdpi.com
CXCL1 is a CXC chemokine, CXCR2 ligand and chemotactic factor for neutrophils. In this paper, we present a review of the role of the chemokine CXCL1 in physiology and in selected …
Number of citations: 8 www.mdpi.com
S Jiang, J Liang, W Li, L Wang, M Song, S Xu… - International …, 2023 - Elsevier
The CXC chemokine ligand (CXCL) 1 and its receptor CXC chemokine receptor (CXCR) 2 are widely expressed in the peripheral nervous systems (PNS) and central nervous systems (…
Number of citations: 4 www.sciencedirect.com

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